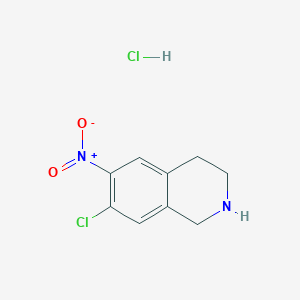
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound that belongs to the class of tetrahydroisoquinolines. The tetrahydroisoquinoline scaffold is a significant structural motif in many natural and synthetic compounds, known for its diverse biological activities .
Preparation Methods
The synthesis of 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step reactions starting from readily available precursors. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific reaction environments to ensure efficiency .
Chemical Reactions Analysis
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution: Halogenation and other substitution reactions can occur, introducing different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative .
Scientific Research Applications
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often mediated through its ability to modulate enzyme activity or receptor binding, leading to changes in cellular processes . For instance, its neuroprotective effects may involve the inhibition of neurotoxic pathways and the promotion of neuronal survival .
Comparison with Similar Compounds
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds such as:
7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound has a fluorine atom instead
Properties
CAS No. |
1624262-54-9 |
|---|---|
Molecular Formula |
C9H10Cl2N2O2 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H9ClN2O2.ClH/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14;/h3-4,11H,1-2,5H2;1H |
InChI Key |
VEHCSCVOLCDQQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















